Niceverine
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Overview
Description
Niceverine is a chemical compound with the molecular formula C₃₀H₂₃N₃O₆ . It is known for its spasmolytic and antihypertensive properties . This compound has been studied for its potential therapeutic applications, particularly in the treatment of conditions involving smooth muscle spasms and hypertension.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Niceverine involves multiple steps, starting from basic organic compounds. The exact synthetic route can vary, but it generally includes the formation of key intermediates through a series of reactions such as esterification, amidation, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions: Niceverine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Niceverine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
Niceverine exerts its effects by interacting with specific molecular targets and pathways. It is believed to work by inhibiting the influx of calcium ions into smooth muscle cells, leading to muscle relaxation. This mechanism is similar to that of other calcium channel blockers, which are commonly used to treat hypertension and other cardiovascular conditions .
Comparison with Similar Compounds
- Nifedipine
- Alverine
Properties
CAS No. |
2545-24-6 |
---|---|
Molecular Formula |
C30H23N3O6 |
Molecular Weight |
521.5 g/mol |
IUPAC Name |
[4-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-2-(pyridine-3-carbonyloxy)phenyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C30H23N3O6/c1-36-26-15-20-9-12-33-24(23(20)16-27(26)37-2)13-19-7-8-25(38-29(34)21-5-3-10-31-17-21)28(14-19)39-30(35)22-6-4-11-32-18-22/h3-12,14-18H,13H2,1-2H3 |
InChI Key |
AVZWZMHQQAPZNA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC |
Key on ui other cas no. |
2545-24-6 |
Origin of Product |
United States |
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